(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
CAS No.: 122076-80-6
Cat. No.: VC20760293
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122076-80-6 |
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Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | (2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid |
Standard InChI | InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 |
Standard InChI Key | CEIWXEQZZZHLDM-DGCLKSJQSA-N |
Isomeric SMILES | CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine is identified by the CAS Registry Number 122076-80-6, which uniquely distinguishes it from its stereoisomers and related compounds . The compound name follows IUPAC systematic nomenclature, with the prefix "(-)" indicating its optical rotation property and the letter "R" denoting the absolute configuration at the stereogenic center of the ethoxycarbonyl-substituted carbon. The D-alanine component further specifies the stereochemical arrangement of the amino acid portion.
Structural Features
The compound contains several key structural elements:
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A phenylpropyl group providing hydrophobic character
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An ethoxycarbonyl (ester) group attached to the alpha carbon
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A D-alanine moiety connected via an amide linkage
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R-configuration at the stereogenic center adjacent to the ethoxycarbonyl group
This structure gives the molecule distinct stereochemical properties that influence its biochemical interactions and pharmaceutical applications.
Physicochemical Properties
Fundamental Physical Properties
The compound demonstrates specific physical characteristics that define its behavior in various environments. These properties are summarized in the following table:
Solubility and Stability
While specific solubility data for (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine is limited in the available search results, comparison with its stereoisomers suggests moderate solubility in polar organic solvents such as methanol, ethanol, and acetonitrile. Its solubility pattern likely resembles that of N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, which has a water solubility of approximately 100mg/L at 25°C .
Stereochemical Significance
Stereogenic Centers and Configurations
The compound contains two stereogenic centers:
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The carbon attached to the ethoxycarbonyl group (R-configuration)
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The alpha carbon of the alanine residue (D-configuration)
This specific stereochemical arrangement differentiates it from related compounds like N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine (CAS: 82717-96-2) and (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine (CAS: 84324-12-9) . The distinct stereochemistry results in different three-dimensional structures that influence biological activity and synthetic utility.
Comparison with Stereoisomers
The stereochemical differences between these related compounds can be illustrated by comparing their key features:
These stereochemical variations, while subtle, significantly impact the biological profiles and synthetic applications of each compound.
Synthetic Methodologies
Starting Materials and Intermediates
Based on the synthesis of related compounds, potential starting materials for producing (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine may include:
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D-alanine derivatives (protected forms)
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(R)-configured benzenebutanoic acid derivatives
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Ethyl 2-bromo-4-phenylbutyrate (for subsequent stereoselective transformation)
The synthesis likely involves multiple steps to introduce the correct stereochemistry at each center while maintaining the integrity of functional groups.
Pharmaceutical Applications
Role in ACE Inhibitor Synthesis
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine serves as an important intermediate in the synthesis of specific diastereomers of Ramipril . This application highlights its value in the pharmaceutical industry, particularly in developing medications for cardiovascular conditions.
The compound's specific stereochemistry contributes to the formation of pharmaceutically active compounds with precise three-dimensional structures necessary for optimal interaction with biological targets such as the angiotensin-converting enzyme.
Significance in Pharmaceutical Research
Beyond its role in Ramipril synthesis, (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine represents an important tool for researchers studying structure-activity relationships in ACE inhibitors. The comparison of this compound with its stereoisomers (such as those with different configurations at the alanine or phenylpropyl centers) provides valuable insights into how subtle stereochemical differences affect biological activity.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques are essential for analyzing (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, particularly in pharmaceutical contexts where high purity is required. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases would be especially valuable for differentiating this compound from its stereoisomers.
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